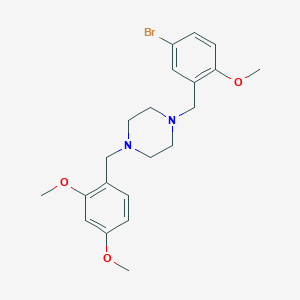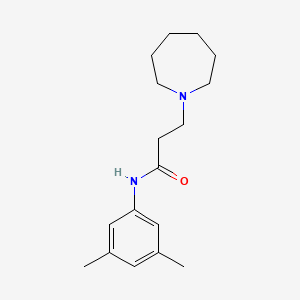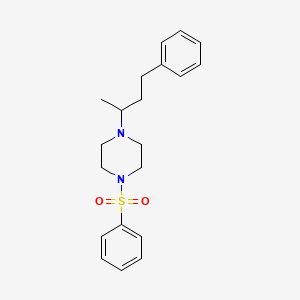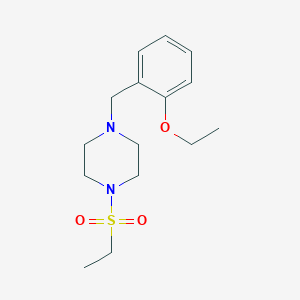
1-(5-Bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine typically involves the reaction of piperazine with 5-bromo-2-methoxybenzyl chloride and 2,4-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to specific receptors in the body, such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dimethoxybenzyl)piperazine: Lacks the bromo group, which may affect its biological activity and chemical reactivity.
1-(5-Bromo-2-methoxybenzyl)piperazine: Lacks the additional 2,4-dimethoxybenzyl group, which may influence its overall properties.
Uniqueness
1-(5-Bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine is unique due to the presence of both bromo and methoxy groups, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups may provide distinct advantages in specific applications, such as increased potency or selectivity in drug development.
Eigenschaften
Molekularformel |
C21H27BrN2O3 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-6-4-16(21(13-19)27-3)14-23-8-10-24(11-9-23)15-17-12-18(22)5-7-20(17)26-2/h4-7,12-13H,8-11,14-15H2,1-3H3 |
InChI-Schlüssel |
AMQLACMDMHPPAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882177.png)
![Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate](/img/structure/B10882189.png)
![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)

![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10882205.png)
![(3-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10882211.png)
-yl)methanone](/img/structure/B10882222.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10882234.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10882258.png)



